molecular formula C17H14N2O3S B2865515 5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 325994-26-1

5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2865515
CAS No.: 325994-26-1
M. Wt: 326.37
InChI Key: KMDMVAOTISXADM-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolone class, characterized by a fused imidazole-4-one core with a benzylidene substituent at position 5 and a mercapto group at position 2. Synthesized via a three-step process starting from vanillin, it features a 4-hydroxy-3-methoxybenzylidene moiety, which is critical for its bioactivity . In anticancer assays, derivatives of this scaffold demonstrated moderate to potent activity against Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 85.1 to 134.2 µM . The introduction of sulfonate groups in related analogs improved water solubility, suggesting structural tunability for pharmacokinetic optimization .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-15-10-11(7-8-14(15)20)9-13-16(21)19(17(23)18-13)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDMVAOTISXADM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer, microbial infections, and neurological disorders.

Chemical Structure

The chemical formula for this compound is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S, and it features a complex structure that includes a benzylidene moiety, a mercapto group, and an imidazole ring. The structural properties significantly influence its biological activities.

Anticancer Activity

Research has indicated that this compound possesses notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, an investigation revealed that the compound exhibited an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . The bactericidal mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of approximately 50 µM in DPPH assays . This activity suggests potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Hydroxy group at position 4Enhances hydrogen bonding interactions
Methoxy group at position 3Increases lipophilicity and cellular uptake
Mercapto groupContributes to thiol-based reactivity
Imidazole ringProvides stability and potential for coordination

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through flow cytometry analysis .

Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, this compound showed superior activity against MRSA strains compared to traditional treatments like vancomycin. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolone derivatives share structural similarities but differ in substituents, which dictate their physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): 4-Nitrophenyl (Compound 4d): Exhibited an IC50 of 134.2 µM against Hep3B cells, highlighting the role of EWGs in enhancing cytotoxicity .
  • Electron-Donating Groups (EDGs): 4-Methoxyphenyl (Compound 3k): Lower anticancer activity compared to nitro-substituted analogs, likely due to reduced electrophilicity .
  • Mercapto vs. 2-(Benzylsulfanyl) (): Improved lipophilicity but reduced solubility, limiting in vivo applicability .

Solubility and Pharmacokinetic Profiles

Compound Substituent Solubility Enhancement Strategy Key Finding Reference
Compound X (4d) 4-Nitrophenyl Alkyl sulfonate moiety Water solubility ↑, IC50 = 134.2 µM
4h Undisclosed Sulfonate functionalization IC50 = 85.1 µM (HeLa)
5-(3-Ethoxy-2-hydroxy) Ethoxy-hydroxy Polar ethoxy group High-purity API intermediate
5-(4-Fluorobenzylidene) Fluoro substituent Halogenation Improved metabolic stability

Antimicrobial vs. Anticancer Activity

Compound Target Activity Key Substituents Efficacy Reference
Compound X (4d) Anticancer 4-Nitrophenyl, mercapto IC50 = 134.2 µM (Hep3B)
3-Chloro-4-hydroxy Antimicrobial Chloro, hydroxybenzylidene Moderate activity vs. S. aureus
Dimethoxybenzylidene Antimicrobial 3,4-Dimethoxy, amino Broad-spectrum inhibition

Research Findings and Structural Insights

  • Molecular Docking: Derivatives of Compound X showed docking scores between −6.8 and −8.7 kcal/mol with cancer-related proteins, indicating strong binding affinity .
  • Thermal Stability: Imidazolones with methoxy or ethoxy groups (e.g., 5-(3-ethoxy-2-hydroxybenzylidene)) exhibited high thermal stability, critical for API manufacturing .
  • Fluorogenic Applications: NBSI, a styryl-substituted imidazolone, demonstrated utility in RNA imaging, underscoring the scaffold’s versatility beyond therapeutic uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.